molecular formula C21H16N2O3S B270086 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B270086
M. Wt: 376.4 g/mol
InChI Key: NCWOIBXRQDLYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound, also known as MOS-2, is a thiol-based fluorescent probe that has been used in various biochemical and physiological experiments. In

Scientific Research Applications

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been used as a fluorescent probe to detect thiols in biological systems. It has been used to study the redox state of cells, the activity of enzymes that contain thiol groups, and the interaction of thiols with other molecules. 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been used to study the localization and trafficking of thiol-containing proteins in cells. In addition, 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been used as a sensor for the detection of hydrogen sulfide, a gasotransmitter that plays important roles in various physiological processes.

Mechanism of Action

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone acts as a thiol-based fluorescent probe by reacting with thiols to form a stable adduct. The adduct is fluorescent and emits a signal that can be detected using fluorescence microscopy or spectroscopy. The reaction between 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone and thiols is reversible, allowing for the detection of changes in thiol concentration over time.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to be non-toxic and non-cytotoxic in various cell lines. It has been used to study the redox state of cells and the activity of enzymes that contain thiol groups. 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has also been shown to be effective in detecting hydrogen sulfide in cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is its high sensitivity for detecting thiols in biological systems. It is also a non-toxic and non-cytotoxic probe, making it suitable for use in live cells and tissues. However, 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has limitations in terms of its selectivity for thiols. It can react with other molecules that contain thiol groups, leading to false positives. In addition, 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has limitations in terms of its photostability, which can affect the accuracy of fluorescence measurements over time.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. One direction is to improve the selectivity of 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone for thiols by modifying its chemical structure. Another direction is to develop new probes that can detect specific types of thiols or other redox-active molecules in biological systems. In addition, future research could focus on using 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone to study the role of thiols in disease processes, such as cancer and neurodegenerative diseases. Finally, future research could explore the potential of 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone as a diagnostic tool for detecting changes in thiol concentration in clinical samples.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 4-methoxyacetophenone with 1-naphthyl hydrazine and thioacetic acid followed by cyclization with phosphorus oxychloride. The final product is obtained through purification using column chromatography. This method has been described in detail in a research paper published by Liu et al. (2015).

properties

Product Name

1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H16N2O3S/c1-25-16-11-9-15(10-12-16)19(24)13-27-21-23-22-20(26-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3

InChI Key

NCWOIBXRQDLYFN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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